4-(pyrazine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one
Description
4-(Pyrazine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is a bicyclic heterocyclic compound featuring a quinoxaline core fused with a lactam ring. The pyrazine-2-carbonyl substituent at position 4 introduces a planar, electron-deficient aromatic system, which enhances interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
4-(pyrazine-2-carbonyl)-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c18-12-8-17(11-4-2-1-3-9(11)16-12)13(19)10-7-14-5-6-15-10/h1-7H,8H2,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSGOTDTFFATSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyrazine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multi-component reactions. One common method involves the reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles. This reaction is often catalyzed by pyridine-2-carboxylic acid, which acts as a green and efficient catalyst . The reaction proceeds under mild conditions and produces the desired product in high yields (84-98%) .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of ionic liquids such as [bmim]Br or [bmim]BF4 as solvents and catalytic media . Other catalysts like InCl3, PEG2000, and nickel nanoparticles have also been used to improve the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
4-(pyrazine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Substitution reactions can occur at the pyrazine or quinoxaline rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions can be facilitated by the use of halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents.
Major Products
The major products formed from these reactions include various substituted quinoxaline and pyrazine derivatives, which can have significant biological activities.
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of 3,4-dihydroquinoxalin-2(1H)-one exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study demonstrated that modifications to the A/B ring structure led to enhanced antitumor efficacy in synthesized compounds, with some showing potent activity against cancer cells in vitro . The structure-activity relationship (SAR) highlights the importance of specific substitutions in achieving desired biological effects.
Antibacterial Properties
The antibacterial potential of quinoxaline derivatives has been extensively studied. A recent investigation into various 3,4-dihydroquinoxalin-2(1H)-one derivatives revealed promising antibacterial activity against both Gram-positive and Gram-negative bacteria . The mechanism often involves the inhibition of bacterial enzymes or interference with cellular processes, making these compounds valuable candidates for antibiotic development.
COX-2 Inhibition
Inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression, is another area where 4-(pyrazine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one shows potential. Some synthesized derivatives have been tested as COX-2 inhibitors, demonstrating significant anti-inflammatory effects in vitro .
Synthetic Methodologies
The synthesis of 4-(pyrazine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multi-step reactions that include cyclization and functional group transformations. The use of green chemistry principles has been emphasized in recent studies, promoting environmentally friendly methods for synthesizing these compounds. For example, polyaniline-mediated heterogeneous catalysis has been utilized to facilitate carbon–heteroatom bond formations essential for constructing quinoxaline frameworks .
Case Studies
Mechanism of Action
The mechanism of action of 4-(pyrazine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as GSK3, tubulin, and phosphoinositide 3-kinase.
Pathways Involved: It interferes with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Soluble Guanylyl Cyclase (sGC) Activators
Several 3,4-dihydroquinoxalin-2(1H)-one derivatives have been designed as sGC activators, which stimulate the heme-free form of the enzyme. Key analogues include:
- Structural Insights : The dicarboxylic acid in 30d forms hydrogen bonds with sGC’s Y-S-R motif (Tyr135, Ser137, Arg139), critical for activation . In contrast, the pyrazine substituent in the target compound may engage in aromatic interactions with hydrophobic residues (e.g., Leu101, Val146) .
- Activity Gap: While 30d shows nanomolar EC50 values, the target compound’s activity remains uncharacterized.
Antitumor Agents
Quinoxaline derivatives with modifications at positions C6 and C7 exhibit potent antiproliferative activity by targeting tubulin or tumor vasculature:
- Structural Impact : The pyrazine moiety’s planar structure may mimic quinazoline’s role in tubulin binding, but its electron-deficient nature could alter binding kinetics compared to 6a or 2.
- Pharmacokinetics : Derivatives like 13d exhibit improved aqueous solubility (critical for bioavailability), a parameter yet to be assessed for the target compound .
Kinase Inhibitors
The 3,4-dihydroquinoxalin-2(1H)-one scaffold has been optimized for kinase inhibition:
Physicochemical and Structural Comparisons
| Property | 30d (sGC Activator) | 6a (Antitumor) | J46 (JNK3 Inhibitor) | Target Compound |
|---|---|---|---|---|
| LogP | High (dicarboxylic) | Moderate | High (naphthalene) | Moderate (pyrazine) |
| Solubility | Low | Low | Low | Expected moderate |
| Key Substituent | Carboxylic acids | Chloroquinazoline | Naphthalene | Pyrazine-2-carbonyl |
- Stability : C14’s phenyl group at C6 increases heme-pocket stability (70% vs. 29% for C4) , suggesting that substituent bulkiness improves target engagement—a consideration for the pyrazine group’s compactness.
- Synthetic Accessibility : The target compound’s pyrazine carbonyl can be introduced via condensation, similar to 6l/6m’s MW-assisted synthesis .
Biological Activity
4-(Pyrazine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets.
Chemical Structure and Properties
The compound features a fused quinoxaline ring system with a pyrazine carbonyl substituent, which enhances its reactivity and biological profile. Its molecular weight is approximately 163.18 g/mol, and it possesses both amino and carbonyl functional groups, allowing for diverse chemical reactivity.
Biological Activities
Research indicates that 4-(pyrazine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one exhibits several significant biological activities:
1. Antimicrobial Activity
Studies have shown that derivatives of this compound demonstrate potent antimicrobial properties. For instance, certain analogs were evaluated for their minimum inhibitory concentration (MIC) against various pathogens, showing effective inhibition with MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
2. Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies revealed that it can induce apoptosis in cancer cell lines such as BEL-7402 (IC50 = 10.74 μM) and MCF-7 (IC50 = 9.1 μM), indicating its efficacy in inhibiting tumor growth . The mechanism of action appears to involve the inhibition of tubulin polymerization, which disrupts mitotic spindle formation during cell division .
3. Enzyme Inhibition
4-(Pyrazine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one has also been identified as a potential inhibitor of specific enzymes involved in cancer progression. For example, it has shown promising results as an inhibitor of the Pim-1 and Pim-2 kinases, which are implicated in various malignancies .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Binding: The carbonyl group facilitates binding to active sites of enzymes, leading to competitive inhibition.
- DNA Intercalation: Its planar structure allows for intercalation into DNA, disrupting replication and transcription processes in rapidly dividing cells.
Case Studies
Several case studies highlight the biological efficacy of this compound:
- A study demonstrated that a derivative exhibited significant cytotoxicity against human neuroblastoma cells (SH-SY5Y) with EC50 values around 3.68 μM .
- Another investigation focused on the synthesis of quinoxaline derivatives revealed that modifications at the pyrazine position could enhance anticancer activity while minimizing toxicity to normal cells .
Comparative Analysis
A comparison with similar compounds reveals distinct advantages:
| Compound Name | IC50 (μM) | Biological Activity |
|---|---|---|
| 4-(Pyrazine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one | 10.74 | Anticancer |
| Quinoxaline | >40 | Limited activity |
| 2,3-Dihydroquinoxaline | 16.4 | Moderate anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
